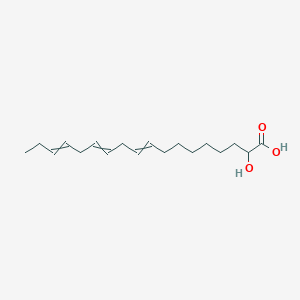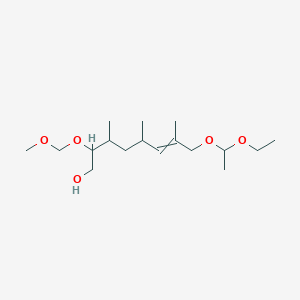
8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol is a complex organic compound characterized by multiple ether and alcohol functional groups This compound is notable for its unique structure, which includes both ethoxyethoxy and methoxymethoxy groups attached to a trimethylated octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is:
Starting Material Preparation: Begin with a suitable octene derivative, such as 3,5,7-trimethyloct-6-en-1-ol.
Protection of Hydroxyl Groups: Protect the hydroxyl group using a suitable protecting group, such as a methoxymethyl (MOM) ether.
Ether Formation: Introduce the ethoxyethoxy group through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.
Deprotection: Remove the protecting groups to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The alcohol group in 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development. Researchers might explore its potential as a pharmacophore or as a scaffold for designing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites. It may also find applications in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol exerts its effects depends on the specific context in which it is used. In a biological setting, it might interact with enzymes or receptors, altering their activity. The presence of multiple ether and alcohol groups could facilitate hydrogen bonding or other interactions with target molecules, influencing their behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(1-Methoxyethoxy)-2-(ethoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol
- 8-(1-Ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
138194-37-3 |
|---|---|
Molekularformel |
C17H34O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
8-(1-ethoxyethoxy)-2-(methoxymethoxy)-3,5,7-trimethyloct-6-en-1-ol |
InChI |
InChI=1S/C17H34O5/c1-7-20-16(5)21-11-14(3)8-13(2)9-15(4)17(10-18)22-12-19-6/h8,13,15-18H,7,9-12H2,1-6H3 |
InChI-Schlüssel |
JTSQYBXWVKVFTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCC(=CC(C)CC(C)C(CO)OCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


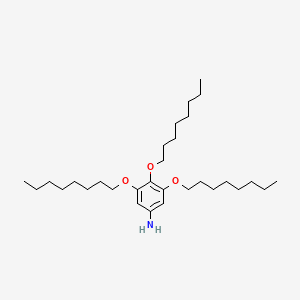
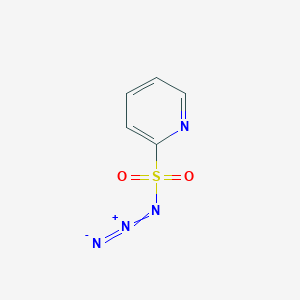
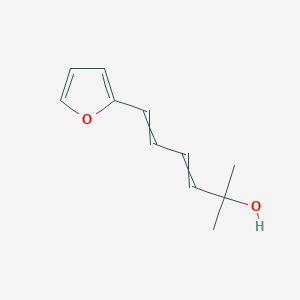
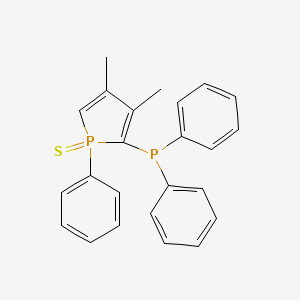


![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)
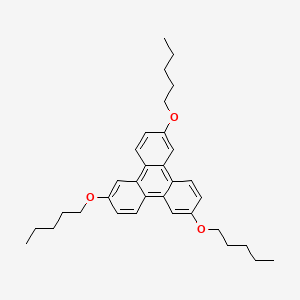
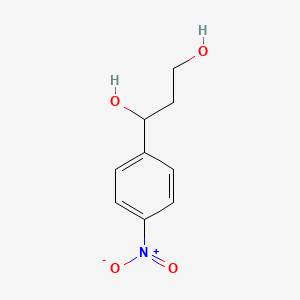
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
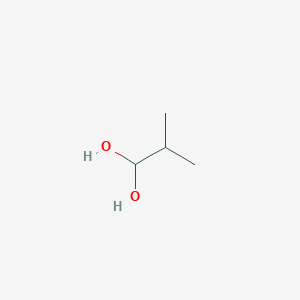
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
